1,1-Difluoroethene, also known as vinylidene fluoride, is a colorless, flammable gas with the molecular formula and a molecular weight of approximately 64.03 g/mol. It is classified as a hydrofluoroolefin and is primarily used in the production of fluoropolymers, such as polyvinylidene fluoride. The compound is slightly soluble in water but readily dissolves in organic solvents like alcohol and ether. Its boiling point is around -83 °C, and it has a flash point of less than -60 °C, indicating its high flammability .
1,1-Difluoroethene is produced globally in significant quantities, with an estimated production of about 33,000 metric tons in 1999. It is recognized for its potential applications in various industrial processes due to its unique chemical properties .
The biological activity of 1,1-difluoroethene has been studied primarily concerning its toxicity. It is considered toxic by inhalation and contact, causing significant irritation to the respiratory system and skin upon exposure. Its potential effects on human health necessitate careful handling and appropriate safety measures during use .
In environmental contexts, 1,1-difluoroethene has medium mobility in soil and can volatilize from contaminated water sources. It reacts with photochemically produced hydroxyl radicals in the atmosphere, leading to degradation over time .
The synthesis of 1,1-difluoroethene can be achieved through several methods:
These methods highlight the versatility of synthetic pathways available for generating 1,1-difluoroethene.
The primary applications of 1,1-difluoroethene include:
Interaction studies involving 1,1-difluoroethene have focused on its reactivity with other chemicals. For instance:
These studies underscore the importance of understanding the reactivity profile of this compound for safe handling and application.
Several compounds share structural similarities with 1,1-difluoroethene. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
Ethylene | Non-flammable gas; used primarily in polymer production | |
Vinyl Chloride | Colorless gas; used to produce polyvinyl chloride | |
Trichloroethylene | Solvent; known for its use in degreasing | |
Perfluoropropylene | Non-flammable; used in specialty applications |
What sets 1,1-difluoroethene apart from these similar compounds is its unique combination of fluorine substituents that enhance its reactivity while maintaining a relatively low boiling point. Its ability to polymerize into robust fluoropolymers makes it particularly valuable in industrial applications.